Cas no 1247811-97-7 (1-(2-azidoethoxy)-4-chlorobenzene)

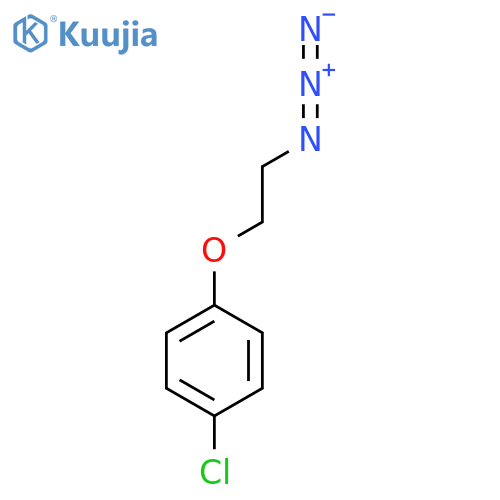

1247811-97-7 structure

商品名:1-(2-azidoethoxy)-4-chlorobenzene

CAS番号:1247811-97-7

MF:C8H8ClN3O

メガワット:197.621620178223

MDL:MFCD14652374

CID:5243071

PubChem ID:61375721

1-(2-azidoethoxy)-4-chlorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-azidoethoxy)-4-chlorobenzene

- 1-(2-Azido-ethoxy)-4-chloro-benzene

- Benzene, 1-(2-azidoethoxy)-4-chloro-

-

- MDL: MFCD14652374

- インチ: 1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2

- InChIKey: DUNBKTYVZYEXMA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)OCCN=[N+]=[N-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 186

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 23.6

1-(2-azidoethoxy)-4-chlorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264671-0.05g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 0.05g |

$88.0 | 2024-06-18 | |

| Enamine | EN300-264671-0.1g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 0.1g |

$132.0 | 2024-06-18 | |

| Enamine | EN300-264671-2.5g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 2.5g |

$923.0 | 2024-06-18 | |

| Enamine | EN300-264671-0.25g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 0.25g |

$188.0 | 2024-06-18 | |

| Enamine | EN300-264671-5g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 5g |

$1364.0 | 2023-09-14 | |

| 1PlusChem | 1P01C692-50mg |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 50mg |

$166.00 | 2024-07-10 | |

| 1PlusChem | 1P01C692-1g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 1g |

$643.00 | 2024-07-10 | |

| 1PlusChem | 1P01C692-10g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 10g |

$2564.00 | 2024-07-10 | |

| Enamine | EN300-264671-1.0g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 1.0g |

$470.0 | 2024-06-18 | |

| Enamine | EN300-264671-10.0g |

1-(2-azidoethoxy)-4-chlorobenzene |

1247811-97-7 | 95% | 10.0g |

$2024.0 | 2024-06-18 |

1-(2-azidoethoxy)-4-chlorobenzene 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1247811-97-7 (1-(2-azidoethoxy)-4-chlorobenzene) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量